
2,2'-Disulfanediylbis(5-methyl-1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with aldehydes under specific conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of microwave-accelerated condensation in an ionic liquid, which provides a solvent and catalyst-free environment .
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions involving aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the rubber industry as a vulcanization accelerator
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s sulfur-containing structure allows it to form strong bonds with proteins and enzymes, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar applications in the rubber industry.
1,3-Benzothiazol-2(3H)-one: A related compound used in the synthesis of various derivatives.
Uniqueness
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is unique due to its disulfide linkage, which imparts distinct chemical and physical properties. This feature enhances its stability and reactivity compared to other benzothiazole derivatives .
Propiedades
Número CAS |
183372-87-4 |
|---|---|
Fórmula molecular |
C16H12N2S4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
5-methyl-2-[(5-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S4/c1-9-3-5-13-11(7-9)17-15(19-13)21-22-16-18-12-8-10(2)4-6-14(12)20-16/h3-8H,1-2H3 |
Clave InChI |
HSKZOTUMQMYSNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


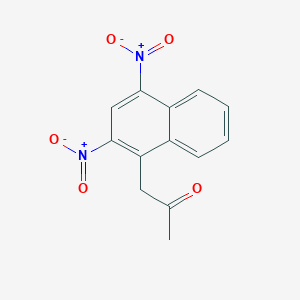
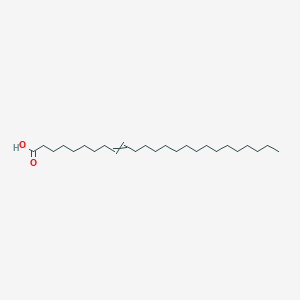



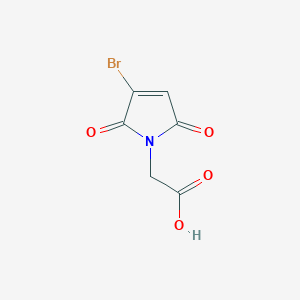
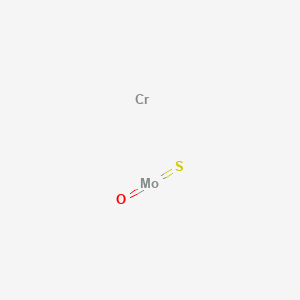
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
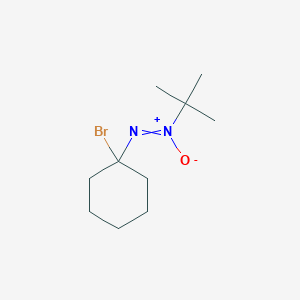

![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
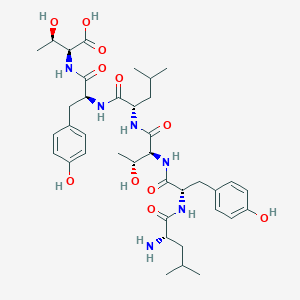
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
